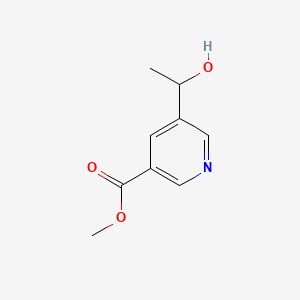
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and an N-methyl-tert-butyloxycarbonylamino group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the N-methyl-tert-butyloxycarbonylamino Group: This step involves the reaction of the pyrrolidine derivative with N-methyl-tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate or sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound may be used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.
相似化合物的比较
Similar Compounds
N-methyl-tert-butyloxycarbonylamino derivatives: Compounds with similar functional groups and structural features.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various substitutions.
Uniqueness
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
174727-05-0 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
tert-butyl N-methyl-N-(4-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
InChI 键 |
KTHLZMRSSMOXEI-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC1N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


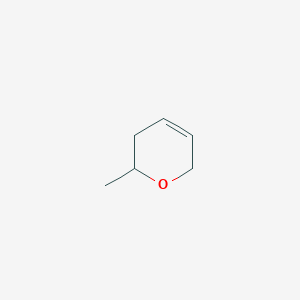
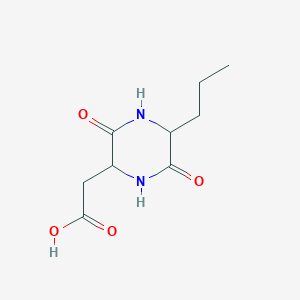
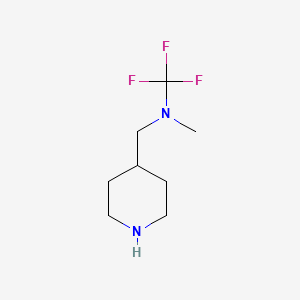
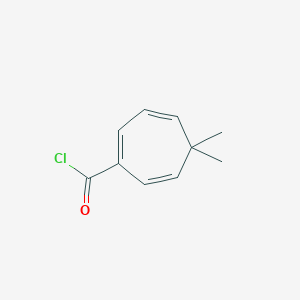
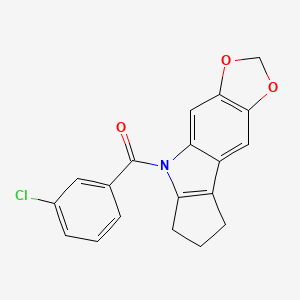
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
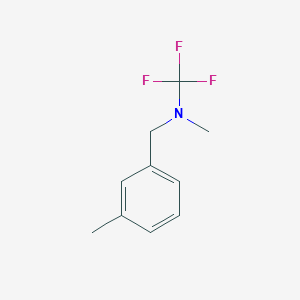
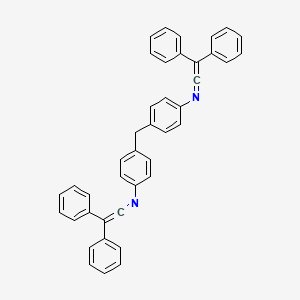
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
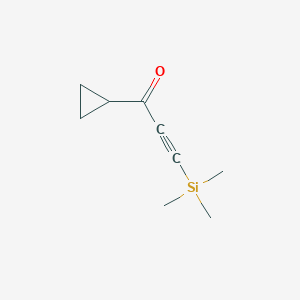
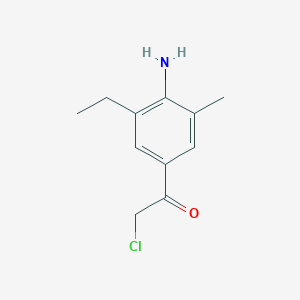
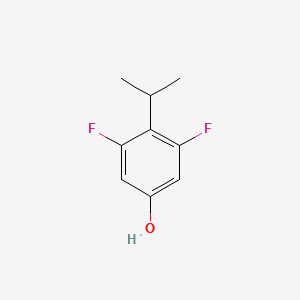
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
